molecular formula C10H12F3N3 B14175518 n-Cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine CAS No. 917895-57-9

n-Cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B14175518
CAS No.: 917895-57-9
M. Wt: 231.22 g/mol
InChI Key: OPZQWUQDTHTJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a cyclopentyl group and a trifluoromethyl group attached to the pyrimidine ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of n-Cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . Another approach involves the use of Cu-catalyzed reactions, microwave-assisted reactions, and pyrrole-based reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

n-Cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of n-Cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

n-Cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

917895-57-9

Molecular Formula

C10H12F3N3

Molecular Weight

231.22 g/mol

IUPAC Name

N-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)9-14-6-5-8(16-9)15-7-3-1-2-4-7/h5-7H,1-4H2,(H,14,15,16)

InChI Key

OPZQWUQDTHTJMW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC(=NC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.